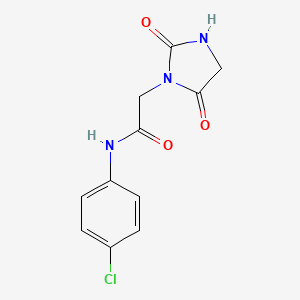
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, also known as Cpd 1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions.
Applications De Recherche Scientifique
Molecular Structure and Interactions
The study of the molecular structure of compounds related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide reveals detailed insights into their crystalline form and intermolecular interactions. For instance, the imidazolidine-2,4-dione system exhibits planarity, with specific dihedral angles indicating structural stability and potential for forming cyclic dimers through intermolecular hydrogen bonds (Sethusankar et al., 2002).
Antibacterial Activity
Several derivatives of N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. The QSAR studies highlight the positive contribution of substituents to the compound's efficacy, indicating the role of hydrophobicity and steric bulk in enhancing antibacterial properties (Desai et al., 2008).
Antioxidant Properties
Research into the antioxidant properties of certain derivatives has shown significant effects in vitro, offering insights into their potential therapeutic applications. These effects were measured through various assays, including the lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase activities, showcasing the compounds' free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Corrosion Inhibition
In the field of materials science, certain acetamide derivatives have been investigated for their corrosion prevention efficiencies. These studies provide valuable data on the application of these compounds in protecting steel surfaces in acidic and oil mediums, thus offering insights into industrial applications for corrosion prevention (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds structurally related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their photovoltaic efficiency and ligand-protein interactions. These studies delve into the electronic properties, light harvesting efficiency, and potential use in dye-sensitized solar cells, along with their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy production and biomedical research (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQVMGXCAQSQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

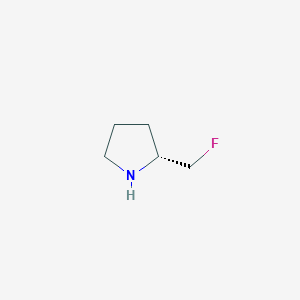
![3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2692171.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2692173.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)
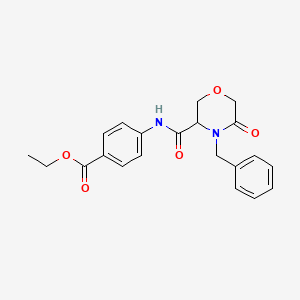
![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)
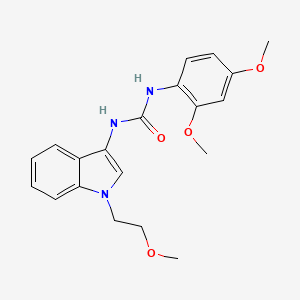
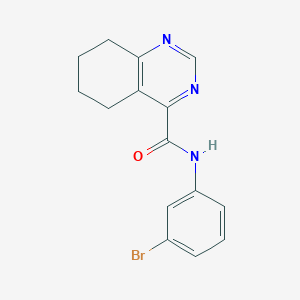
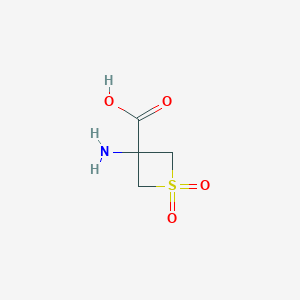
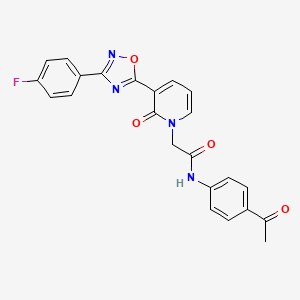


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)